3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol
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Overview
Description
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a but-3-en-1-yl substituent at the 3-position and a methoxy group at the 8-position. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the But-3-en-1-yl Group: This can be done through a Friedel-Crafts alkylation reaction using but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanol for methoxylation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
8-Methoxyquinoxaline: Lacks the but-3-en-1-yl group.
3-(But-3-en-1-yl)quinoxaline: Lacks the methoxy group.
Uniqueness
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is unique due to the presence of both the but-3-en-1-yl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16) |
InChI Key |
WFQSGFVPPZLNMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C |
Origin of Product |
United States |
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